

Nirogacestat clinical trial design desmoid tumor endpoints

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Compound Focus: Nirogacestat

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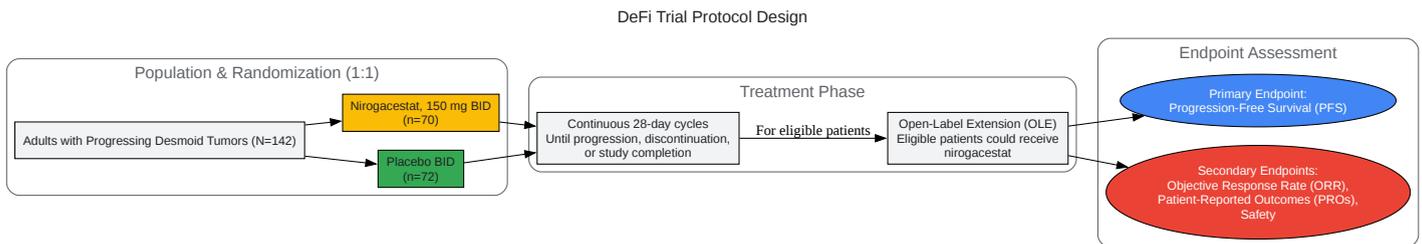
Clinical Application Notes

Nirogacestat (OGSIVEO) is the first U.S. FDA-approved systemic therapy specifically for adults with progressing desmoid tumors (DT) who require systemic treatment [1] [2]. Its development addressed a significant unmet need in this rare disease.

- **Mechanism of Action:** As an oral, selective, small-molecule **gamma secretase inhibitor (GSI)**, **nirogacestat** inhibits proteolytic activation of the Notch receptor [1] [3]. Inhibition of this signaling pathway is believed to impede the proliferation and survival of desmoid tumor cells [3].
- **Therapeutic Rationale:** Desmoid tumors are rare, locally aggressive soft-tissue tumors associated with high morbidity, causing severe pain, functional impairment, and reduced quality of life [1]. Before **nirogacestat**'s approval, no systemic therapies were specifically indicated for DT, and treatment options were limited to non-specific agents with suboptimal efficacy and toxicity profiles [1]. **Nirogacestat** provides a targeted therapeutic option.

Experimental Protocols & Trial Design

The **phase 3 DeFi trial (NCT03785964)** was a global, multicenter, randomized, double-blind, placebo-controlled study that provides the primary evidence for **nirogacestat**'s efficacy and safety [4] [2].



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Patient Population and Study Design

- **Key Eligibility:** Adults with progressing desmoid tumors, confirmed by **≥20% tumor growth within 12 months** of screening per RECIST 1.1 [2].
- **Study Design: Randomized 1:1** to receive either **nirogacestat** (150 mg) or placebo orally twice daily during the double-blind phase [2]. Treatment continued until imaging-based or clinical disease progression, discontinuation, or study completion.
- **Open-Label Extension (OLE):** Eligible patients could enter an OLE phase to receive **nirogacestat**, providing long-term efficacy and safety data [4] [2].

Key Endpoints and Assessment Methods

- **Primary Endpoint: Progression-Free Survival (PFS)** assessed by blinded independent central review [2]. PFS was defined as the time from randomization to imaging-based or clinical disease progression or death from any cause.
- **Secondary and Exploratory Endpoints:**
 - **Objective Response Rate (ORR):** Proportion of patients with a complete response (CR) or partial response (PR) per RECIST 1.1 [4] [2].

- **Patient-Reported Outcomes (PROs):** Assessed using validated questionnaires measuring DT-specific symptom burden (pain), physical functioning, role functioning, and overall health-related quality of life [1] [2].
- **Safety and Tolerability:** Evaluated by monitoring incidence and severity of treatment-emergent adverse events (TEAEs) [4] [2].

Statistical Considerations

The trial was designed to demonstrate a statistically significant improvement in PFS with **nirogacestat** compared to placebo. The analysis included all randomized patients.

Efficacy and Safety Data Summary

The following tables summarize key efficacy and safety results from the DeFi trial, including long-term follow-up with a data cutoff of December 2024 [4] [2].

Table 1: Long-Term Efficacy of Nirogacestat in the DeFi Trial

Endpoint	Year 1 Results	Year 4 Results (Final Data Cut)
Objective Response Rate (ORR)	34.3% (24/70)	45.7% (32/70)
Complete Response (CR)	Not Specified	11.4% (8 CRs)
Partial Response (PR)	Not Specified	34.3% (24 PRs)
Median Best Tumor Size Reduction	-32.3% (n=46)	-75.8% (n=15)
Progression-Free Survival (PFS)	Significant improvement vs. placebo (Primary Analysis) [2]	Median PFS not reached; no new progression/death events after 2 years [4]
Patient-Reported Outcomes (PROs)	Improvements in pain, symptoms, and function [2]	Improvements sustained for up to 45 months [2]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Incidence (Grade 1/2 in First Year)	Notes
Diarrhea	48%	Most common; Grade 3 in 16% [2]
Nausea	45%	[4]
Ovarian Toxicity	38%	Monitor for changes in menstrual cycle [2]
Fatigue	32%	[4]
Rash	>15%	[2]
Stomatitis	>15%	[2]
Headache	23%	[4]
Hypophosphatemia	29%	Monitor and supplement as necessary [2]

Important Safety Protocols

Based on the Prescribing Information, the following monitoring and management protocols are critical [2]:

- **Diarrhea Management:** Monitor patients and administer antidiarrheal medications. **Dose modifications** (interruption and reduction) are recommended for severe cases.
- **Ovarian Toxicity Monitoring:** Advise patients on potential risks to fertility before treatment initiation. Monitor for symptoms of estrogen deficiency and changes in menstrual cycle regularity.
- **Hepatotoxicity Monitoring:** Regularly monitor **liver function tests (ALT/AST)**. Dose interruption and reduction are recommended for Grade 3 or higher elevations.
- **Dermatologic Evaluations:** Perform skin examinations before treatment and routinely during therapy due to the risk of **non-melanoma skin cancers (NMSC)**.
- **Electrolyte Monitoring:** Regularly monitor **phosphate and potassium** levels and supplement as necessary.

Conclusion

Nirogacestat represents a landmark advancement in desmoid tumor therapy. The robust design of the phase 3 DeFi trial and its compelling long-term data confirm **nirogacestat** as a foundational treatment option, offering **durable tumor control, improved patient symptoms, and a manageable safety profile** with appropriate monitoring.

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